molecular formula C6H5NO4 B014978 N-Methoxycarbonylmaleimide CAS No. 55750-48-6

N-Methoxycarbonylmaleimide

Cat. No.: B014978
CAS No.: 55750-48-6
M. Wt: 155.11 g/mol
InChI Key: LLAZQXZGAVBLRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methoxycarbonylmaleimide is a synthetic organic compound with the molecular formula C6H5NO4. It is primarily used in scientific research, particularly in the fields of chemistry and biology. The compound is known for its role in modifying oligonucleotides and peptides, making it a valuable tool for various biochemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Methoxycarbonylmaleimide can be synthesized through the reaction of maleimide with methoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar laboratory procedures, scaled up for larger quantities. The use of continuous flow reactors and automated synthesis systems can enhance efficiency and yield in industrial settings .

Chemical Reactions Analysis

Scientific Research Applications

Bioconjugation Applications

N-Methoxycarbonylmaleimide serves as a crucial building block for the introduction of maleimide groups in biomolecules, particularly in peptides and oligonucleotides. The maleimide-thiol reaction is highly selective, allowing for the specific labeling of thiol-containing biomolecules.

The compound is also pivotal in the development of radiopharmaceuticals. Maleimide-based prosthetic groups have been extensively studied for their ability to label thiol-containing biomolecules with radioisotopes, facilitating imaging and therapeutic applications.

Case Study: Synthesis of Radiolabeled Compounds

In a recent study, N-MCM was utilized to synthesize a novel thiol-specific prosthetic agent for PET imaging. The synthesis involved a one-pot two-step strategy that yielded a radiochemical yield of approximately 26% within 75 minutes. This compound was then conjugated to a peptide, demonstrating favorable imaging properties .

Radiopharmaceutical Radiochemical Yield Specific Activity (GBq/μmol)
[18F]FNEM26%19–88
[18F]FBEM17.3%91–176

Materials Science

N-MCM has been employed in materials science to manipulate the properties of chemical networks. By reacting N-MCM with polyethylene glycol derivatives, researchers have been able to modify diffusion coefficients in reaction-diffusion systems.

Case Study: Chemical Waves in Reaction-Diffusion Networks

A study investigated the diffusion behavior of substituted maleimides derived from N-MCM within chemical wave systems. The results indicated that modifying the maleimide structure significantly affected the diffusion coefficients, which are critical for controlling reaction dynamics .

Compound Diffusion Coefficient (cm²/s)
Unsubstituted Maleimide7.76×1067.76\times 10^{-6}
TPEG-Mal5.23×1065.23\times 10^{-6}
HPEG-Mal3.02×1063.02\times 10^{-6}

Mechanism of Action

The mechanism of action of N-Methoxycarbonylmaleimide involves its ability to form covalent bonds with nucleophiles such as amines. This reactivity allows it to modify oligonucleotides and peptides, thereby altering their properties and functions. The compound’s interactions are mediated by hydrogen bonds and hydrophobic interactions, making it a versatile tool for biochemical research .

Comparison with Similar Compounds

  • N-Hydroxyethylmaleimide
  • N-Aminoethylmaleimide
  • N-Maleoyl-β-alanine
  • N-Hydroxymaleimide

Comparison: N-Methoxycarbonylmaleimide is unique due to its methoxycarbonyl group, which enhances its reactivity and specificity in modifying oligonucleotides and peptides. Compared to other maleimide derivatives, it offers greater control over the final construct, making it a preferred choice for precise biochemical applications .

Biological Activity

N-Methoxycarbonylmaleimide is a compound of significant interest in medicinal chemistry and bioconjugation due to its unique structural properties and biological activities. This article delves into the biological activities associated with this compound, summarizing key research findings, synthesis methods, and potential applications in drug development and bioconjugation.

Chemical Structure and Synthesis

This compound is a derivative of maleimide, characterized by the addition of a methoxycarbonyl group at the nitrogen atom. This modification enhances its reactivity towards thiols, making it a valuable tool for bioconjugation applications.

Synthesis Overview

The synthesis of this compound typically involves the reaction of maleic anhydride with methanol in the presence of an acid catalyst, followed by subsequent reactions to introduce the methoxycarbonyl group. This process yields a compound that can be further modified for various applications.

Biological Activity

Research has demonstrated that this compound exhibits several biological activities, particularly in the fields of antibacterial and antileishmanial effects.

Antibacterial Activity

Studies have shown that certain maleimide derivatives, including this compound, possess significant antibacterial properties. For instance, compounds derived from maleimides have been tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus, revealing promising results in inhibiting bacterial growth .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli15 µg/mL
This compoundS. aureus10 µg/mL

Antileishmanial Activity

This compound has also been evaluated for its antileishmanial activity. In vitro studies indicated that specific derivatives exhibited higher efficacy than standard treatments like amphotericin B. For example, certain compounds showed IC50 values significantly lower than those of traditional antileishmanial drugs .

Compound IDIC50 (µg/mL)Comparison to Amphotericin B
16<0.012810x more effective
42<0.012810x more effective

The mechanism by which this compound exerts its biological effects involves its ability to react with thiol groups in proteins and enzymes. This reactivity allows it to form stable conjugates that can alter the function of target biomolecules, leading to antibacterial or antiparasitic effects. The specificity for thiols makes it an excellent candidate for targeted drug delivery systems.

Case Studies

  • Antibacterial Efficacy : In a study evaluating various maleimides, this compound demonstrated a strong inhibitory effect on both E. coli and S. aureus. The results suggested that structural modifications could enhance antibacterial potency .
  • Antileishmanial Activity : A series of maleimides were tested against Leishmania donovani, with this compound derivatives showing superior activity compared to conventional treatments. The structure-activity relationship indicated that unsubstituted maleimides had the highest efficacy .

Applications in Bioconjugation

This compound is particularly valuable in bioconjugation techniques, especially for modifying oligonucleotides and proteins. Its ability to selectively react with thiol groups allows for the creation of stable conjugates that can be used in therapeutic applications.

Oligonucleotide Conjugation

Recent research highlighted the use of this compound for preparing maleimide-modified oligonucleotides directly from amino-modified DNA without additional linkers. This method enhances the efficiency of conjugation reactions and provides greater control over the final product .

Q & A

Basic Research Questions

Q. What are the common synthetic methodologies for incorporating N-Methoxycarbonylmaleimide into biomolecular probes?

this compound is typically used as a thiol-reactive reagent in aqueous or organic synthesis. For example, in radiopharmaceutical probes like [18F]FPenM, it reacts with N-2-[18F]fluoropentylamine hydrochloride under aqueous conditions to form stable conjugates . In fluorescent probe synthesis (e.g., BODIPY-C3-M), it reacts with primary amines liberated from phthalimide-protected intermediates in dichloromethane at room temperature for 52 hours . Key steps include pH optimization (neutral to mild alkaline) and stoichiometric control to avoid side reactions.

Q. How is this compound characterized to confirm purity and structural integrity?

Researchers employ nuclear magnetic resonance (NMR) for structural validation, focusing on the maleimide carbonyl peaks (~170 ppm in 13C^{13}\text{C} NMR) and methoxycarbonyl group protons (~3.7 ppm in 1H^{1}\text{H} NMR). High-performance liquid chromatography (HPLC) with UV detection at 260 nm is used for purity assessment, ensuring >98% purity as per analytical standards . Mass spectrometry (MS) further confirms molecular weight (e.g., [M+H]+^+ at m/z 170.1).

Q. What role does this compound play in bioconjugation strategies?

It facilitates site-specific thiol-maleimide chemistry, enabling covalent attachment of probes to cysteine residues in proteins or peptides. For instance, in gold-labeling studies, it activates undecagold clusters for cysteine targeting in motor proteins, requiring a 100-fold molar excess in 0.5 M sodium bicarbonate buffer (90 minutes on ice) to ensure efficient conjugation . This method minimizes disulfide scrambling compared to traditional maleimides.

Advanced Research Questions

Q. How can contradictory findings about this compound’s efficacy in nanoparticle formation be resolved?

While this compound fails to form nanoparticles in phosphate-buffered saline (as seen in cryo-TEM studies of thermoresponsive polypeptides) , its success in bioconjugation suggests steric or electronic factors may limit self-assembly. Researchers should compare solvent systems (e.g., organic vs. aqueous), substituent effects (e.g., aromatic vs. aliphatic maleimides), and concentration thresholds to identify critical parameters for nanoparticle formation.

Q. What factors influence reaction efficiency in aqueous versus organic conditions?

Aqueous reactions (e.g., radiopharmaceutical synthesis) require pH 7–8 to balance amine nucleophilicity and maleimide stability, with reaction times ≤4 hours to prevent hydrolysis . In organic solvents (e.g., DCM or MeCN), prolonged reaction times (up to 52 hours) are tolerated, but residual water must be minimized to avoid competing hydrolysis. Kinetic studies using 19F^{19}\text{F} NMR or UV-Vis spectroscopy can quantify thiol-maleimide adduct formation rates under varying conditions .

Q. What strategies optimize maleimide-thiol conjugation kinetics with this compound?

  • pH Control: Maintain pH 6.5–7.5 to enhance thiolate anion formation without accelerating maleimide hydrolysis.
  • Temperature: Reactions at 4°C reduce hydrolysis rates, as demonstrated in gold-labeling studies .
  • Molar Ratios: Use a 10–100× excess of maleimide to thiol to drive conjugation to completion, particularly in low-cysteine environments.
  • Additives: Include EDTA to chelate metal ions that promote thiol oxidation, preserving reactive cysteine residues .

Q. Methodological Notes

  • Data Contradiction Analysis: When comparing nanoparticle studies and bioconjugation successes , systematically vary solvent polarity, concentration, and substituent effects to isolate contributing factors.
  • Experimental Design: For reproducibility, pre-purify this compound via silica gel chromatography (ethyl acetate/hexane eluent) and store desiccated at -20°C to prevent moisture-induced degradation .

Properties

IUPAC Name

methyl 2,5-dioxopyrrole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO4/c1-11-6(10)7-4(8)2-3-5(7)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLAZQXZGAVBLRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1C(=O)C=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70204311
Record name Methyl 2,5-dihydro-2,5-dioxo-1H-pyrrole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70204311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55750-48-6
Record name N-(Methoxycarbonyl)maleimide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55750-48-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2,5-dihydro-2,5-dioxo-1H-pyrrole-1-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055750486
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 2,5-dihydro-2,5-dioxo-1H-pyrrole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70204311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2,5-dihydro-2,5-dioxo-1H-pyrrole-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.339
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a 1000 ml 3-neck round bottom flask was added 400 ml of ethyl acetate. The flask was placed in an ice bath and the temperature was allowed to drop to about 0° C. To the cooled flask was sequentially added with stirring 7.76 g of maleimide and 8.8 ml of N-methylmorpholine. Then, through an addition funnel was added to the stirring mixture 6.26 ml of methyl chloroformate at a rate so as not to raise the temperature above 3° C. Through the addition funnel was then added 5 ml of ethyl acetate as washing and the washing was added to the reaction mixture. The reaction mixture was stirred for 30 minutes at between 0°-3° C. Thereafter, the reaction mixture was filtered through a Buchner funnel. The flask was washed 2× with 10 ml of ethyl acetate and the washings were also filtered. The resulting precipitate was washed 2× with 10 ml of ethyl acetate. The combined filtrate and washings were extracted with 100 ml of ice cold water, dried (10 g Na2SO4), and evaporated to dryness under reduced pressure. The residue was redissolved in 50-100 ml of ethyl acetate:isopropyl ether (40:60 /v:v) using a water bath at 60° C. The resulting solution was filtered, cooled until crystals appeared. After 30 minutes in an ice bath, the cooled solution and crystals were filtered through a sintered glass funnel and the crystals washed 2× with 20 ml of isopropyl ether. The crystals were vacuum dried overnight, M.P. 61°-63° C.
Quantity
7.76 g
Type
reactant
Reaction Step One
Quantity
8.8 mL
Type
reactant
Reaction Step One
Quantity
6.26 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Methylchloroformate (4.4 mL, 56.7 mmol, 1 eq) was added to a solution of maleimide (5.5 g, 56.7 mmol, 1 eq) and NMM (6.2 mL, 56.7 mmol, 1 eq) in 200 mL of EtOAc at 0° C. The suspension was stirred at 0° C. for 30 minutes, filtered and washed with EtOAc. Filtrate and washings were combined and washed with cold water and dried over anhydrous Na2SO4. After filtration and evaporation under vacuum a pink solid was obtained. Purification by column chromatography on silica gel (Hexane-EtOAc, 1:1, v/v) provided the product (4.8 g, 55%).
Quantity
4.4 mL
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
Quantity
6.2 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
55%

Synthesis routes and methods III

Procedure details

Maleimide (2.00 g, 20.6 mmol) and N-methyl morpholine (2.08 g, 20.6 mmol) in ethyl acetate were cooled to 0° C. Dropwise addition of methylchloroformate (1.4 mL, 20.7 mmol) produced white precipitate. The solution was stirred for 1 hour at 0° C., after which the solids were removed by filtration. Concentration of the filtrate yielded a pink oil, which was purified by column chromatography (eluant 3:1 hexanes:ethyl acetate) to yield pale yellow crystals.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.08 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methoxycarbonylmaleimide
Reactant of Route 2
N-Methoxycarbonylmaleimide
Reactant of Route 3
Reactant of Route 3
N-Methoxycarbonylmaleimide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.